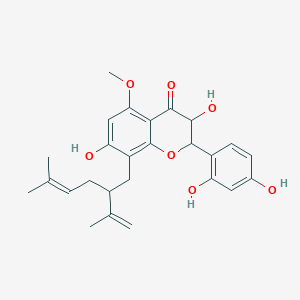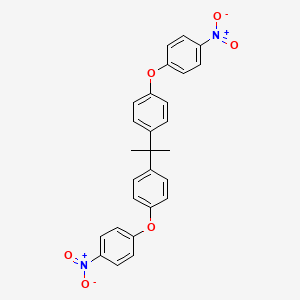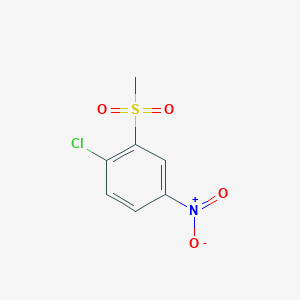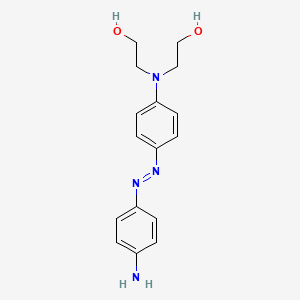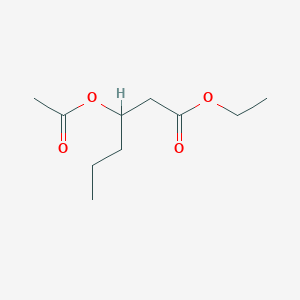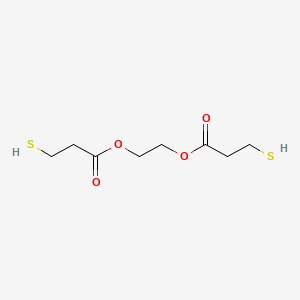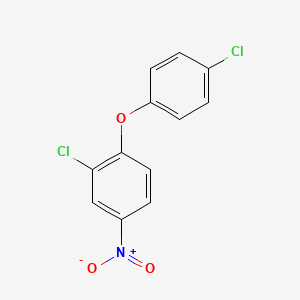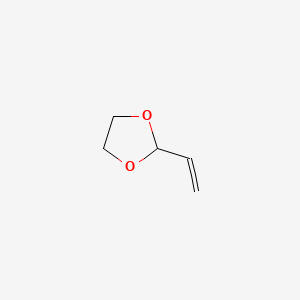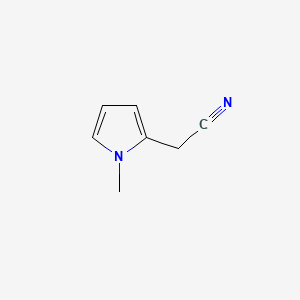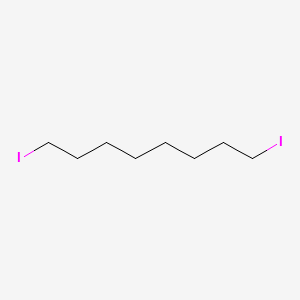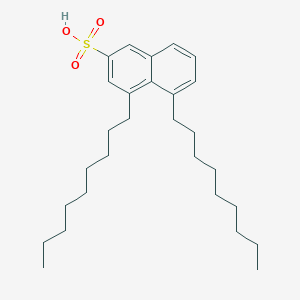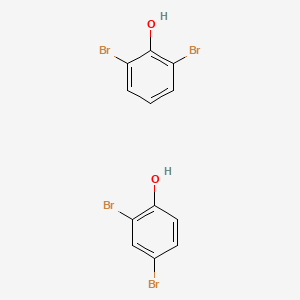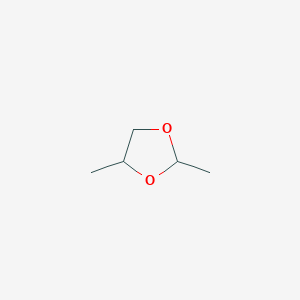
2,4-Dimethyl-1,3-dioxolane
描述
2,4-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used as a solvent and as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be employed under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and maximize yield. The process often includes the use of molecular sieves or orthoesters to effectively remove water from the reaction mixture, ensuring the equilibrium shifts towards the desired product .
化学反应分析
Types of Reactions: 2,4-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms substituted dioxolanes.
科学研究应用
2,4-Dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, fragrances, and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2,4-Dimethyl-1,3-dioxolane primarily involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals or ketals, which protect the carbonyl group from unwanted reactions during synthetic transformations. The protection is achieved through the formation of a five-membered ring, which is stable under various reaction conditions .
相似化合物的比较
1,3-Dioxolane: A simpler analog without methyl substitutions.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups at the 2-position.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness: 2,4-Dimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis, offering stability under a wide range of conditions .
属性
IUPAC Name |
2,4-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFUFIOLRQOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863166 | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Dairy aroma with fruity overtones | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921-0.928 | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3390-12-3 | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1YRY20SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-dimethyl-1,3-dioxolane synthesized?
A: this compound can be synthesized through a reversible reaction between propylene glycol and acetaldehyde in the presence of an acid catalyst. [, ] This reaction, known as acetalization, is commonly used to protect carbonyl groups in organic synthesis or to produce cyclic acetals like this compound. [, ]
Q2: What factors influence the conversion of propylene glycol to this compound?
A: Research indicates that temperature, reaction time, catalyst amount, and the molar ratio of acetaldehyde to propylene glycol significantly impact the conversion efficiency. [] Optimizing these parameters is crucial for achieving high yields of this compound.
Q3: Can you elaborate on the role of acid catalysts in the synthesis of this compound?
A: Acid catalysts, such as strong mineral acids or cation exchange resins in acid form, are essential for facilitating the acetalization reaction between propylene glycol and acetaldehyde. [] They promote the formation of the dioxolane ring by protonating the carbonyl group of acetaldehyde, making it more susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol.
Q4: Are there alternative methods for synthesizing this compound?
A: While direct reaction between propylene glycol and acetaldehyde is common, this compound can also be obtained through the bromination of 2,2,4-trimethyl-1,3-dioxolane. [] This reaction yields both cis and trans isomers of 2-bromomethyl-2,4-dimethyl-1,3-dioxolane, which can be further manipulated to obtain the desired product.
Q5: What is the significance of the different isomers of this compound?
A: The cis and trans isomers of this compound exhibit different physical and chemical properties due to their distinct spatial arrangements. [, ] These differences can influence their reactivity, biological activity, and applications. For instance, cis and trans this compound display different rates of hydrogenolysis by LiAlH4–AlCl3. []
Q6: What are the potential applications of this compound?
A: this compound has been explored as a potential enhancer in transdermal drug delivery systems. [] Its ability to enhance the penetration of drugs like hydrocortisone through the skin makes it a promising candidate for formulating topical medications.
Q7: Are there any safety concerns associated with this compound?
A7: While this compound shows promise in certain applications, its safety profile requires careful evaluation. Further research is necessary to assess its potential toxicity, environmental impact, and long-term effects to ensure its safe and responsible use.
Q8: What analytical techniques are employed to study this compound?
A: Researchers utilize various techniques to analyze and characterize this compound. Gas chromatography plays a crucial role in quantifying the conversion of propylene glycol to this compound during synthesis. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the structure, configuration, and molar ratio of different isomers. [, ] For instance, 1H and 13C NMR data are used to elucidate the structure and stereochemistry of brominated derivatives of this compound. []
Q9: How can I learn more about the thermodynamic properties of this compound?
A: Studies have investigated the vapor-liquid equilibrium data of this compound in binary systems with water. [] This data, along with measurements of vapor pressure and enthalpy of vaporization, can be used to understand its behavior in mixtures and develop separation processes.
Q10: What is the future direction of research on this compound?
A10: Future research could focus on optimizing its synthesis, exploring new applications beyond transdermal drug delivery, and conducting comprehensive safety and environmental impact assessments. Investigating its potential in areas like polymer chemistry or as a building block for more complex molecules could open new avenues for its utilization.
Q11: Does this compound have any known biological activity?
A: While not extensively studied for its direct biological activity, research has identified this compound-2-acetate as a potential serum metabolic signature in gastric cancer. [] This suggests possible connections between this compound derivatives and metabolic dysregulation in cancer, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


